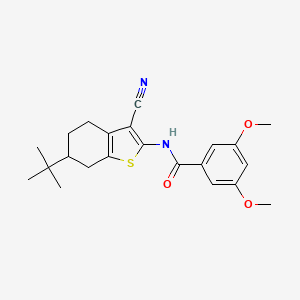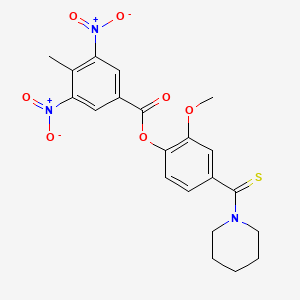![molecular formula C20H23N3O3S B11655934 N-{4-[(2-cyclopentylidenehydrazino)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B11655934.png)
N-{4-[(2-cyclopentylidenehydrazino)carbonyl]benzyl}-N-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazinecarbonyl group attached to a phenyl ring, further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with 4-formylbenzenesulfonamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Scientific Research Applications
N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and hydrazinecarbonyl compounds. Examples include:
- N-Phenylmethanesulfonamide
- Cyclopentylidenehydrazinecarbonyl derivatives
Uniqueness
What sets N-{[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C20H23N3O3S/c1-27(25,26)23(19-9-3-2-4-10-19)15-16-11-13-17(14-12-16)20(24)22-21-18-7-5-6-8-18/h2-4,9-14H,5-8,15H2,1H3,(H,22,24) |
InChI Key |
HTHHGRMOTAFRIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=C2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11655864.png)
![4-(morpholin-4-ylmethyl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11655882.png)

![(5E)-3-(3-fluorophenyl)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11655890.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11655893.png)
![6-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11655896.png)
![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11655904.png)
![1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11655913.png)
methylidene]-4-fluorobenzamide](/img/structure/B11655917.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11655918.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11655922.png)
![2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11655930.png)

